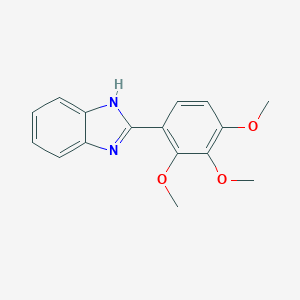
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole, commonly known as TMB or Trimetazidine, is a benzimidazole derivative that has been extensively studied for its beneficial effects on various physiological and biochemical processes. TMB has been found to possess anti-ischemic and anti-anginal properties, making it a promising candidate for the treatment of cardiovascular diseases.
作用機序
TMB exerts its anti-ischemic and anti-anginal effects by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in the beta-oxidation of fatty acids. This inhibition leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient and produces less oxygen demand. TMB also increases the production of ATP, which is essential for maintaining myocardial contractility.
生化学的および生理学的効果
TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. It has also been shown to improve left ventricular function and reduce the incidence of ventricular arrhythmias. TMB has been found to be well-tolerated and safe in clinical trials, with minimal side effects.
実験室実験の利点と制限
One advantage of using TMB in lab experiments is its well-established mechanism of action and beneficial effects on myocardial energy metabolism. However, TMB can be difficult to synthesize and purify, which may limit its use in some experiments. Additionally, the optimal dosage and administration route of TMB may vary depending on the experimental conditions, which can make it challenging to compare results across studies.
将来の方向性
Future research on TMB could focus on its potential use in the treatment of other cardiovascular diseases such as heart failure and hypertension. Additionally, the development of new synthesis methods and purification techniques could improve the availability and affordability of TMB for research purposes. Further studies could also investigate the optimal dosage and administration route of TMB for different experimental conditions. Finally, the potential long-term effects of TMB on cardiovascular health could be explored in clinical trials.
Conclusion:
In conclusion, TMB is a promising candidate for the treatment of cardiovascular diseases due to its anti-ischemic and anti-anginal properties. Its mechanism of action involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase enzyme, which leads to a shift in myocardial energy metabolism from fatty acid oxidation to glucose oxidation. TMB has been found to improve myocardial energy metabolism, reduce oxidative stress-induced cell damage, and protect against ischemic injury. However, its use in lab experiments may be limited by its synthesis and purification challenges, as well as the variability in optimal dosage and administration route. Future research could focus on exploring the potential use of TMB in the treatment of other cardiovascular diseases, improving its availability and affordability, and investigating its long-term effects on cardiovascular health.
合成法
TMB can be synthesized by the condensation of 2,3,4-trimethoxybenzaldehyde with o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of around 100°C. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
TMB has been extensively studied for its anti-ischemic and anti-anginal properties. It has been found to improve myocardial energy metabolism by inhibiting the beta-oxidation of fatty acids and promoting glucose oxidation. TMB has also been shown to reduce the production of reactive oxygen species and improve mitochondrial function, thereby protecting against oxidative stress-induced cell damage.
特性
CAS番号 |
150462-67-2 |
|---|---|
製品名 |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
InChIキー |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
同義語 |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



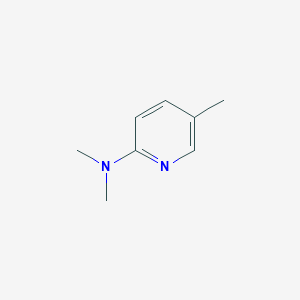
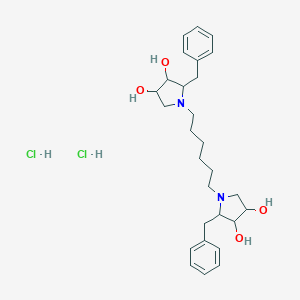
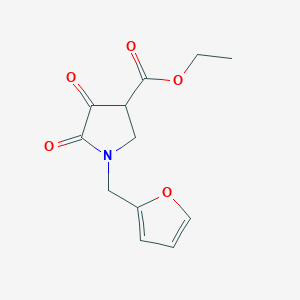
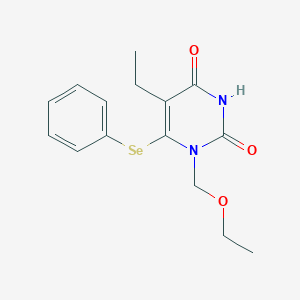
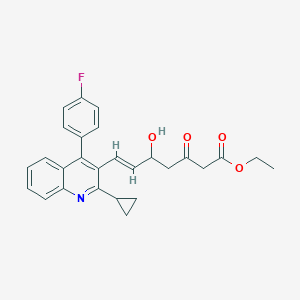
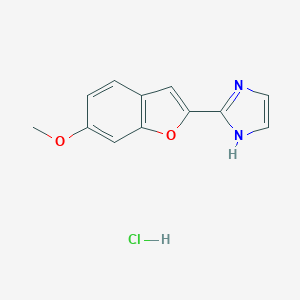
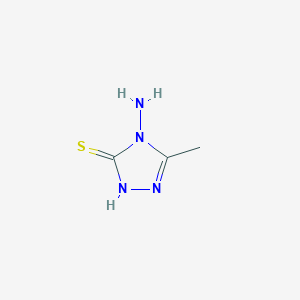
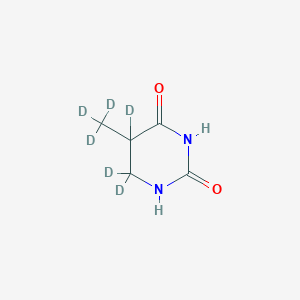
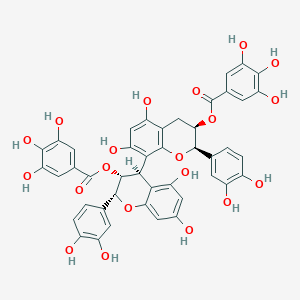
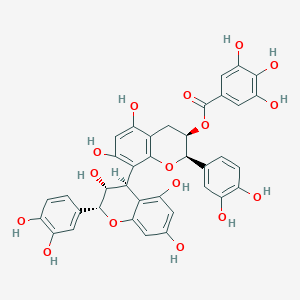
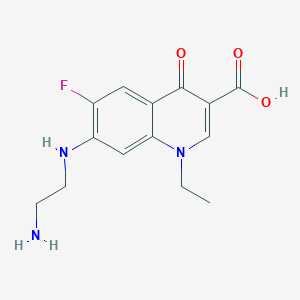
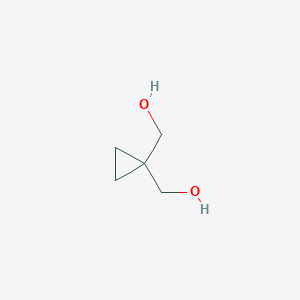
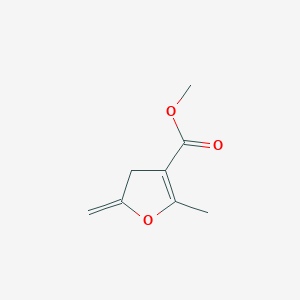
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)